molecular formula C8H10ClNO3S B13044693 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline

5-Chloro-2-methoxy-4-(methylsulfonyl)aniline

Cat. No.: B13044693
M. Wt: 235.69 g/mol
InChI Key: BKQIYJUUBCNBEL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methylsulfonylaniline

InChI

InChI=1S/C8H10ClNO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,10H2,1-2H3

InChI Key

BKQIYJUUBCNBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Chlorination: The amino group is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group.

    Sulfonation: Finally, the methylsulfonyl group is introduced using a sulfonating agent such as methylsulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by competing directing effects:

  • Methoxy group (-OCH₃): Electron-donating, directing electrophiles to ortho/para positions.

  • Methylsulfonyl (-SO₂CH₃) and chlorine (-Cl): Electron-withdrawing, favoring meta substitution.

Experimental studies show substitution occurs at the 3-position (ortho to methoxy, meta to sulfonyl/Cl) under controlled conditions.

ElectrophileConditionsProductReference
Nitronium ion (HNO₃/H₂SO₄)0–5°C, 2h3-Nitro derivative
Bromine (Br₂/FeBr₃)Reflux, 1h3-Bromo derivative

Nucleophilic Aromatic Substitution

The chlorine at position 5 undergoes substitution under electron-deficient aromatic conditions:

NucleophileConditionsProductReference
Ammonia (NH₃)Cu catalyst, 150°C5-Amino derivative
Methoxide (CH₃O⁻)DMSO, 120°C5-Methoxy derivative

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the sulfonyl group’s electron-withdrawing effect .

Amine Group Functionalization

The primary amine (-NH₂) participates in:

Acylation

Reacts with acyl chlorides to form amides:

text
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline + Benzoyl chloride → N-Benzoyl derivative

Conditions : Pyridine, 0°C → RT, 12h .

Diazotization

Forms diazonium salts for coupling reactions:

text
NaNO₂/HCl → Diazonium salt → Azo dye (with β-naphthol)

Applications : Synthesis of colored polymers .

Desulfonylation and Cyclization

Under basic conditions, the methylsulfonyl group is eliminated, generating a sulfene intermediate that undergoes cyclization :

ConditionsProduct
NaH/DMF, 80°C1,2-Benzothiazine derivative

Mechanism :

  • Base-induced desulfonylation.

  • Intramolecular cyclization via nucleophilic attack.

Cross-Coupling Reactions

The chlorine substituent enables Suzuki-Miyaura coupling with aryl boronic acids:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄5-Phenyl derivative78%

Conditions : Dioxane/H₂O, K₂CO₃, 80°C, 24h.

Oxidation and Reduction

  • Oxidation : The methylsulfonyl group resists further oxidation, but the amine can form nitroso derivatives with H₂O₂/Fe³⁺.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s electron-withdrawing groups but typically leaves the sulfonyl group intact .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of 5-chloro-2-methoxy-4-(methylsulfonyl)aniline derivatives. Studies have demonstrated that compounds featuring the 4-(methylsulfonyl)aniline pharmacophore exhibit selective inhibition against the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammatory processes. For instance, a series of derivatives were synthesized and tested for their anti-inflammatory effects using an egg-white induced edema model in rats. The results indicated that certain compounds showed a greater reduction in paw edema compared to diclofenac sodium, a commonly used anti-inflammatory medication, suggesting enhanced therapeutic potential .

Table 1: Comparative Anti-inflammatory Activity of Compounds

CompoundDose (mg/Kg)Paw Edema Reduction (%)Comparison with Diclofenac
Compound 113SignificantHigher
Compound 123ComparableComparable
Compound 143SignificantHigher

Synthesis and Methodology

The synthesis of this compound typically involves multi-step chemical reactions. A notable method includes the reaction of 4,6-dichloro-1,3-bis(methylsulfamyl)-benzene with urea under controlled temperatures to yield the desired aniline derivative. This method has been optimized to improve yields and reduce by-products .

Example Synthetic Route:

  • Starting Material: 4,6-dichloro-1,3-bis(methylsulfamyl)-benzene.
  • Reagent: Urea.
  • Reaction Conditions: Heated at 200°C for a specified duration.
  • Product Isolation: Crystallization from aqueous methanol.

Case Studies

Case Study: Development of COX-2 Selective Inhibitors
In a study aimed at developing new non-steroidal anti-inflammatory drugs (NSAIDs), researchers synthesized various derivatives of this compound. The pharmacological evaluation showed that these compounds maintained their anti-inflammatory activity while displaying improved selectivity toward COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline
  • Molecular Formula: C₈H₉ClNO₃S
  • Molecular Weight : 234.68 g/mol
  • Substituents: Chlorine (position 5), methoxy (position 2), methylsulfonyl (position 4), and amino (position 1) on a benzene ring.
  • Key Properties : The methylsulfonyl group is electron-withdrawing, enhancing stability and influencing reactivity. The compound is utilized in pharmaceuticals, particularly as a precursor for kinase inhibitors targeting VEGFR2 .

Comparison with Structural Analogs

5-(Ethylsulfonyl)-2-methoxyaniline

  • Structure: Ethylsulfonyl (position 5), methoxy (position 2), amino (position 1).
  • Molecular Formula: C₉H₁₁NO₃S
  • Molecular Weight : 221.25 g/mol
  • Key Differences: Substituent Size: Ethylsulfonyl vs. Synthesis: Synthesized in four steps (59% yield) from 4-methoxybenzene-1-sulfonyl chloride, involving sulfinate formation, ethylation, nitration, and reduction. The methyl analog may require milder alkylation conditions . Bioactivity: Both compounds serve as VEGFR2 pharmacophores, but ethylsulfonyl derivatives show altered pharmacokinetics due to increased lipophilicity .

5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline

  • Structure : Hydroxyethylsulfonyl (position 5), methoxy (position 2).
  • Molecular Formula: C₉H₁₁NO₄S
  • Molecular Weight : 237.25 g/mol
  • Key Differences :
    • Hydrophilicity : The hydroxyl group enhances solubility (logP ~1.2 vs. 2.1 for methylsulfonyl analog), making it preferable for aqueous formulations .
    • Stability : Hydroxyethylsulfonyl may undergo oxidation or hydrolysis faster than methylsulfonyl under acidic conditions .

5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline

  • Structure : Chlorine (position 5), methoxy (position 2), and methylsulfanyl-benzyl group (position 4).
  • Molecular Formula: C₁₅H₁₆ClNOS
  • Molecular Weight : 293.81 g/mol
  • Reactivity: Methylsulfanyl (S–CH₃) is less electron-withdrawing than sulfonyl, altering electronic properties and reaction pathways .

5-Chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline

  • Structure : Trifluoromethoxy-benzyloxy (position 2), chlorine (position 5).
  • Molecular Formula: C₁₄H₁₁ClF₃NO₂
  • Molecular Weight : 317.69 g/mol
  • Key Differences :
    • Electron Effects : The trifluoromethoxy group is strongly electron-withdrawing, increasing oxidative stability and altering aromatic substitution patterns .
    • Bioavailability : Higher molecular weight and fluorine content may enhance metabolic stability but reduce solubility .

Physicochemical and Pharmacological Data Table

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Synthetic Yield Key Application
This compound 234.68 2.1 0.45 (DMSO) Not reported VEGFR2 inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline 221.25 2.5 0.32 (DMSO) 59% VEGFR2 fragment
5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline 237.25 1.2 1.8 (Water) Not reported Water-soluble probes
5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline 293.81 3.0 0.12 (DMSO) Not reported Receptor binding studies

*Predicted using ChemAxon software.

Research Findings and Implications

  • Synthetic Accessibility : Methylsulfonyl derivatives are generally easier to synthesize than ethyl or hydroxyethyl analogs due to simpler alkylation steps .
  • Biological Activity : Smaller substituents (e.g., methylsulfonyl) improve blood-brain barrier penetration, while bulkier groups (e.g., benzyl) enhance target specificity .
  • Stability : Methylsulfonyl groups resist hydrolysis better than ethylsulfonyl under physiological pH, making them preferred for oral drug formulations .

Biological Activity

5-Chloro-2-methoxy-4-(methylsulfonyl)aniline is a compound of significant interest due to its diverse biological activities. This article reviews its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Chloro group : Enhances biological activity through electronic effects.
  • Methoxy group : Increases lipophilicity and improves binding affinity to biological targets.
  • Methylsulfonyl group : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly as an inhibitor of specific protein kinases involved in cancer progression. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, derivatives of this compound have been synthesized and tested, revealing promising results against multiple cancer types .

Cell LineIC50 (μM)
MiaPaCa21.32
H19755.89
A4312.06

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Binding Affinity : The methoxy and methylsulfonyl groups enhance the compound's binding affinity to target proteins, facilitating its inhibitory effects on pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the aniline structure can significantly influence biological activity. For example, the introduction of different substituents on the aromatic ring alters the compound's interaction with target enzymes, impacting its efficacy as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Anticancer Activity : A series of synthesized derivatives were evaluated for their anti-proliferative activity against various cancer cell lines, demonstrating that specific modifications led to enhanced potency compared to the parent compound .
  • Antimicrobial Evaluation : Compounds derived from this structure were tested against a range of bacterial strains, showing a consistent pattern of moderate to strong antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-4-(methylsulfonyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary synthetic strategies are documented:

  • Route 1 : Starting from 4-methoxybenzene-1-sulfonyl chloride, sequential sulfonation, ethylation, nitration, and hydrogenation yield the target compound in 59% overall yield. Critical steps include Na₂SO₃/NaHCO₃-mediated sulfite formation (99% yield) and Pd/C-catalyzed hydrogenation (90% yield) .
  • Route 2 : A discontinued precursor (2-amino-4-(ethylsulfonyl)phenol) was historically used, involving N-acetylation, O-methylation, and deprotection. However, commercial unavailability necessitates reliance on Route 1 .
    • Key Considerations : Temperature control during nitration (100°C vs. 60°C) affects byproduct formation (e.g., dinitro derivatives). Solvent selection (THF/water vs. methanol) impacts reaction efficiency.

Q. How can researchers address discrepancies in spectral data (e.g., ¹H NMR, IR) for this compound across databases?

  • Methodological Answer : Discrepancies arise from limited published spectra. To resolve:

  • Cross-validate with SciFinder’s experimental IR (N-H stretch: ~3400 cm⁻¹, sulfonyl S=O: ~1350 cm⁻¹) and ¹H NMR (CDCl₃: δ 6.8–7.2 ppm aromatic protons, δ 3.8 ppm methoxy group) .
  • Perform in-house analysis using high-field NMR (500 MHz+) and compare with synthetic intermediates (e.g., sulfonyl chloride derivatives) to confirm substitution patterns .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at –20°C to minimize oxidation of the sulfonyl group.
  • Avoid exposure to light, as methoxy and chloro substituents may undergo photolytic cleavage. Use amber glass vials for long-term stability .

Advanced Research Questions

Q. How can mechanistic insights into the sulfonation and nitration steps improve reaction selectivity?

  • Methodological Answer :

  • Sulfonation : Use DFT calculations to model electrophilic aromatic substitution (EAS) reactivity. The methoxy group directs sulfonation to the para position, while chloro substituents deactivate the ring. Kinetic studies with varying SO₃²⁻ concentrations can optimize regioselectivity .
  • Nitration : Mixed HNO₃/H₂SO₃ systems generate nitronium ions. Monitor byproduct formation (e.g., dinitro derivatives) via HPLC. Adjust stoichiometry (1:1 HNO₃/H₂SO₄) and temperature (60°C) to favor mono-nitration .

Q. What experimental strategies can elucidate the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photocatalytic Degradation : Employ MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation. Use Box-Behnken design to optimize parameters (pH, catalyst loading, irradiation time). LC-MS identifies intermediates like 5-chloro-2-methoxyaniline (via sulfonyl group cleavage) .
  • Biodegradation : Screen bacterial strains (e.g., Pseudomonas) for aniline dioxygenase activity. Monitor catechol formation via UV-Vis (λ = 375 nm) and track TOC reduction to assess mineralization .

Q. How can structure-activity relationship (SAR) studies enhance its pharmacological utility as a VEGFR2 fragment?

  • Methodological Answer :

  • Derivatization : Synthesize benzamide analogs (e.g., 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide) via chlorosulphonation and amine coupling. Assess VEGFR2 inhibition via kinase assays (IC₅₀ values) .
  • Computational Modeling : Dock the sulfonyl-aniline moiety into VEGFR2’s ATP-binding pocket (PDB: 3VO3). QSAR analysis links electron-withdrawing groups (e.g., -Cl, -SO₂CH₃) to enhanced binding affinity .

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